molecular formula C9H15ClO B13288429 1-(Chloromethyl)-3-ethylcyclopentane-1-carbaldehyde

1-(Chloromethyl)-3-ethylcyclopentane-1-carbaldehyde

Cat. No.: B13288429
M. Wt: 174.67 g/mol
InChI Key: DMCPBRITOQYENQ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-ethylcyclopentane-1-carbaldehyde is an organic compound that features a cyclopentane ring substituted with a chloromethyl group, an ethyl group, and an aldehyde group

Preparation Methods

The synthesis of 1-(Chloromethyl)-3-ethylcyclopentane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of 3-ethylcyclopentane-1-carbaldehyde using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

1-(Chloromethyl)-3-ethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Chloromethyl)-3-ethylcyclopentane-1-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the development of new biochemical probes and as a building block for biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Chloromethyl)-3-ethylcyclopentane-1-carbaldehyde exerts its effects depends on the specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The aldehyde group can participate in various redox reactions, serving as a versatile functional group in organic synthesis.

Molecular targets and pathways involved include interactions with nucleophiles, oxidizing agents, and reducing agents, leading to the formation of new chemical bonds and the transformation of the compound into different products.

Comparison with Similar Compounds

1-(Chloromethyl)-3-ethylcyclopentane-1-carbaldehyde can be compared with other similar compounds, such as:

    1-(Chloromethyl)cyclopentane-1-carbaldehyde: Lacks the ethyl group, resulting in different reactivity and applications.

    3-Ethylcyclopentane-1-carbaldehyde: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.

    1-(Bromomethyl)-3-ethylcyclopentane-1-carbaldehyde: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the bromine atom.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

1-(chloromethyl)-3-ethylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C9H15ClO/c1-2-8-3-4-9(5-8,6-10)7-11/h7-8H,2-6H2,1H3

InChI Key

DMCPBRITOQYENQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)(CCl)C=O

Origin of Product

United States

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